molecular formula C11H9BrN2O2S B2678182 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one CAS No. 81555-90-0

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one

Cat. No.: B2678182
CAS No.: 81555-90-0
M. Wt: 313.17
InChI Key: COGPEKYBIKLOQJ-UHFFFAOYSA-N
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Description

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is an organic compound that features a bromophenyl group, an oxadiazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the oxadiazole derivative with a bromophenyl thiol compound in the presence of a base such as sodium hydroxide or potassium carbonate.

    Final Coupling: The final step involves coupling the thioether intermediate with propan-2-one under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the thioether linkage provides stability and facilitates cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Bromophenyl)thio)propan-2-one
  • 3-(4-Bromophenyl)-1-(2-thienyl)-2-propen-1-one
  • 3-(4-Bromophenyl)-1,2-diphenyl-2-propen-1-one

Uniqueness

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and enhances its potential biological activity. The combination of the bromophenyl group and the thioether linkage further distinguishes it from other similar compounds, providing a unique scaffold for drug development and materials science applications.

Properties

IUPAC Name

1-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-7(15)6-17-11-14-13-10(16-11)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGPEKYBIKLOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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